molecular formula C16H15Cl2NO4 B6079903 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide

5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide

Cat. No. B6079903
M. Wt: 356.2 g/mol
InChI Key: WMFSHHBEBPXRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide, also known as CDMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide has been found to inhibit the activity of certain enzymes and receptors that play a role in inflammation and cancer. Specifically, it has been shown to inhibit the activity of COX-2, an enzyme that produces prostaglandins that contribute to inflammation. 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide has also been found to inhibit the activity of certain kinases and receptors that play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide has been found to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and tumor growth. 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide is its potential therapeutic applications in various fields of scientific research. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

For 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide research include investigating its potential as a treatment for neurodegenerative diseases, exploring its anti-inflammatory and anti-cancer properties, and studying its potential side effects and toxicity in humans. Additionally, further research is needed to optimize the synthesis method and improve the purity of the compound.

Synthesis Methods

5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxyaniline with 4-chloro-2-methoxybenzoic acid, followed by the addition of 5-chloro-2-methoxybenzoyl chloride. The final product is obtained through recrystallization and purification.

Scientific Research Applications

5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4/c1-21-13-5-4-9(17)6-10(13)16(20)19-12-8-14(22-2)11(18)7-15(12)23-3/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFSHHBEBPXRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide

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